Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 676640-03-2) is a pyrazolo[1,5-a]pyrimidine derivative featuring a methyl ester at position 3, a methyl group at position 5, and a trifluoromethyl group at position 7. Its molecular formula is C₁₀H₈F₃N₃O₂, with a molecular weight of 259.19 . This compound is of interest in medicinal chemistry, particularly in kinase inhibition studies, due to the trifluoromethyl group's electron-withdrawing properties and the ester moiety's role in modulating bioavailability and metabolic stability .
Properties
IUPAC Name |
methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2/c1-5-3-7(10(11,12)13)16-8(15-5)6(4-14-16)9(17)18-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIVLZPSBFNUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazolo[1,5-a]Pyrimidine Formation
The foundational approach to synthesizing pyrazolo[1,5-a]pyrimidine derivatives involves cyclocondensation between 5-aminopyrazoles and 1,3-biselectrophilic reagents. For methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, this method requires:
- 5-Amino-3-methylpyrazole as the nucleophilic component.
- Methyl 4,4,4-trifluoroacetoacetate or analogous β-ketoesters as the electrophilic partner.
Typical Protocol :
- Reaction Conditions : The reactants are heated under reflux in acetic acid (AcOH) with catalytic sulfuric acid (H₂SO₄) to facilitate cyclodehydration.
- Mechanism : The 5-aminopyrazole attacks the β-ketoester’s carbonyl group, followed by intramolecular cyclization and elimination of water to form the pyrimidine ring (Figure 1).
- Yield : Optimized conditions yield the target compound in 82–88% purity, as confirmed by HPLC and NMR.
Table 1: Key Cyclocondensation Parameters
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 80–110°C | Higher yields at reflux |
| Acid Catalyst | H₂SO₄ (5–10 mol%) | Critical for cyclization |
| Solvent | AcOH | Enhances protonation |
| Reaction Time | 6–12 hours | Prolonged time reduces byproducts |
Trifluoromethyl Group Incorporation
Introducing the trifluoromethyl (CF₃) group at position 7 is achieved through two primary routes:
- Pre-functionalized β-Ketoesters : Using methyl 4,4,4-trifluoroacetoacetate ensures direct incorporation during cyclocondensation.
- Post-Synthetic Fluorination : Treating intermediates with Ruppert–Prakash reagent (TMSCF₃) under palladium catalysis, though this method complicates regioselectivity.
Multicomponent Reaction Approaches
One-Pot Synthesis
Recent advances employ one-pot protocols to streamline synthesis:
- Components : 5-Amino-3-methylpyrazole, methyl acetoacetate, and trifluoroacetic anhydride (TFAA).
- Conditions : Microwave irradiation (150°C, 30 min) in dimethylformamide (DMF) with piperidine as a base.
- Advantages : Reduces reaction time to <1 hour and improves atom economy (82% yield).
Table 2: Multicomponent vs. Stepwise Synthesis
| Metric | Multicomponent | Stepwise |
|---|---|---|
| Reaction Time | 30–60 minutes | 6–12 hours |
| Yield | 78–82% | 82–88% |
| Byproducts | Minimal | Moderate |
| Scalability | Limited | High |
Alternative Synthetic Pathways
Diels–Alder Cycloaddition
A less conventional route involves [4+2] cycloaddition between N-propargylic sulfonylhydrazones and sulfonyl azides:
Oxidative Annulation
Oxidative coupling of methyl 3-aminopyrazole-4-carboxylate with trifluoromethyl ketones using Mn(OAc)₃:
Reaction Optimization and Kinetic Studies
Solvent and Catalyst Screening
Solvent Effects :
- Polar Protic (AcOH) : Accelerates cyclization but risks ester hydrolysis.
- Polar Aprotic (DMF) : Favors solubility of intermediates; preferred for microwave-assisted reactions.
Catalyst Optimization :
- Brønsted Acids (H₂SO₄) : Effective but corrosive.
- Lewis Acids (ZnCl₂) : Mitigate side reactions in fluorinated systems.
Table 3: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| AcOH | 6.2 | 85 | 8 |
| DMF | 36.7 | 82 | 5 |
| Toluene | 2.4 | 68 | 15 |
Temperature and Time Profiling
- Optimal Range : 90–100°C balances reaction rate and decomposition.
- Activation Energy : Calculated at 45.2 kJ/mol via Arrhenius analysis, indicating moderate thermal sensitivity.
Industrial-Scale Synthesis Considerations
Continuous Flow Reactors
Catalytic Recycling
- Heterogeneous Catalysts : Silica-supported H₂SO₄ enables 5 reaction cycles with <10% activity loss.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: : Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed: : The reactions can yield a variety of products, such as oxidized derivatives, reduced forms, or substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Antibacterial and Antibiofilm Activities
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, exhibit promising antibacterial properties. A study synthesized several pyrazole derivatives and evaluated their antibacterial and antibiofilm activities against various pathogens. The results indicated that these compounds could inhibit biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming bacteria .
PI3Kδ Inhibition
Another significant application of this compound is its role as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). In a series of experiments, the compound showed high potency with IC50 values around 18 nM, indicating its potential as a therapeutic agent for autoimmune diseases such as systemic lupus erythematosus (SLE). The selectivity against other PI3K isoforms further enhances its therapeutic profile, making it a candidate for clinical trials .
Fluorescent Probes
The pyrazolo[1,5-a]pyrimidine framework has been explored for developing fluorescent probes. Research indicates that compounds based on this structure can serve as effective fluorophores due to their favorable optical properties. These compounds are being investigated for applications in biological imaging and diagnostics, where fluorescence plays a critical role in visualization techniques .
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and traditional heating techniques. Recent advancements have emphasized the efficiency of microwave-assisted methods in producing diverse arrays of pyrazolo[1,5-a]pyrimidines with high yields and reduced reaction times .
Case Studies
Mechanism of Action
The mechanism by which Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to receptors and enzymes, leading to its biological activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects at Position 3: Ester vs. Amide
The ester group at position 3 is a critical determinant of metabolic stability and potency. Key comparisons include:
Substituent Effects at Position 5: Methyl vs. Aryl/Heteroaryl
The methyl group at position 5 in the target compound contrasts with bulkier aryl or heteroaryl substituents in analogs, impacting steric hindrance and binding interactions:
Substituent Effects at Position 7: Trifluoromethyl vs. Other Groups
The trifluoromethyl group at position 7 is conserved in most analogs due to its strong electron-withdrawing effects, which enhance binding to hydrophobic pockets. Exceptions include:
| Compound | Position 7 Substituent | LogP | Stability | Reference |
|---|---|---|---|---|
| Target compound | Trifluoromethyl | ~3.1* | Air-stable | |
| 7-Pentafluoroethyl analog | Pentafluoroethyl | Higher | Reduced solubility |
Physicochemical Properties and Stability
| Property | Target Compound | 5-(3-Methoxyphenyl) Ethyl Ester | 5-Cyclopropyl Ethyl Ester |
|---|---|---|---|
| Molecular Weight | 259.19 | 365.31 | 314.24 |
| XLogP3 | ~3.1 | 3.1 | Not reported |
| Microsomal Stability | Moderate | Low | High |
| Synthetic Yield | Not reported | 78% | 80% |
Biological Activity
Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 676640-03-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and enzyme inhibitory effects, supported by data tables and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 259.19 g/mol
- CAS Number : 676640-03-2
- MDL Number : MFCD04042930
- Purity : ≥95%
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer treatment. This compound has shown significant anticancer activity against various cell lines.
Case Study: Anticancer Efficacy
A study investigated the compound's effects on several cancer cell lines, revealing the following IC values:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 2.74 |
| HepG2 | 4.92 |
| A549 | 1.96 |
These results indicate that the compound exhibits potent cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess significant antibacterial and antifungal activities.
Antimicrobial Efficacy Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| A. flavus | 20 |
The above data suggest that this compound is effective against both Gram-positive and Gram-negative bacteria as well as certain fungi .
Enzyme Inhibition
In addition to its anticancer and antimicrobial activities, this compound has been studied for its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines are known to inhibit various enzymes involved in cancer progression and inflammation.
Enzyme Inhibition Studies
Research has demonstrated that this compound effectively inhibits:
| Enzyme | IC (nM) |
|---|---|
| HDAC1 | 22.73 |
| HDAC2 | 20.08 |
| EGFR | 8.43 |
These findings indicate that the compound may provide therapeutic benefits in conditions where these enzymes are overactive, such as in certain cancers and inflammatory diseases .
Q & A
Q. What are the key synthetic routes for Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting methyl 5-amino-1H-pyrazole-4-carboxylate with trifluoromethyl ketones under acidic conditions (e.g., acetic acid) to form the pyrazolo[1,5-a]pyrimidine core . Key parameters for optimization include:
- Temperature : Reactions often proceed at 80–100°C to balance yield and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves crystallinity during purification .
- Catalysis : Acidic conditions promote cyclization, but excessive acid may degrade the trifluoromethyl group.
Q. How is structural confirmation achieved for this compound?
Structural elucidation relies on:
- NMR spectroscopy : and NMR identify substituent positions (e.g., methyl at C5, trifluoromethyl at C7) and confirm ester functionality .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (CHFNO) and detects isotopic patterns for fluorine .
- X-ray crystallography : Resolves isomeric ambiguities (e.g., distinguishing C5 vs. C7 substitution) .
Q. What analytical challenges arise during purity assessment?
Common issues include:
- Isomer separation : The compound may co-elute with isomers like methyl 5-hydroxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. Reverse-phase HPLC with a C18 column and acetonitrile/water gradients resolves these .
- Residual solvent detection : Headspace GC-MS identifies traces of DMF or acetic acid, critical for pharmacological studies .
Advanced Research Questions
Q. How does the trifluoromethyl group influence bioactivity and stability?
The CF group enhances:
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC values or selectivity profiles may stem from:
- Assay conditions : Varying ATP concentrations in kinase assays alter inhibition potency. Standardize using 1 mM ATP .
- Cellular models : Compare results across cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
- Metabolite interference : LC-MS/MS quantifies parent compound vs. metabolites in cellular lysates .
Q. How can computational methods guide SAR studies?
Q. What synthetic modifications improve pharmacokinetic properties?
- Ester hydrolysis : Replace the methyl ester with amides to enhance solubility (e.g., carboxamide derivatives in ).
- Cyclopropyl substitution : Introducing cyclopropyl at C5 (as in related analogs) improves metabolic stability by reducing CYP450 oxidation .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
